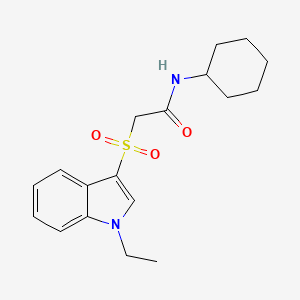

N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide

Description

N-Cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide is a synthetic compound featuring a sulfonylacetamide backbone substituted with a cyclohexyl group and a 1-ethylindol-3-yl moiety. Its structure combines elements of indole derivatives and sulfonamide-based pharmacophores, which are often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name |

N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-2-20-12-17(15-10-6-7-11-16(15)20)24(22,23)13-18(21)19-14-8-4-3-5-9-14/h6-7,10-12,14H,2-5,8-9,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXKBPDGLJQQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

The sulfonylation step involves the introduction of the sulfonyl group to the indole derivative. This can be achieved using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The final step involves the coupling of the sulfonylated indole with cyclohexylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation step and the coupling reaction, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Sulfide derivatives.

Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with various enzymes and receptors, while the sulfonyl group could play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Key Observations:

Indole vs. Phenoxy Substituents: The indole group in the target compound and CH-PIATA contrasts with the dichlorophenoxy group in the phenoxy-acetamide analog . Indole derivatives often exhibit affinity for serotonin receptors or enzymes like tryptophan hydroxylase, whereas phenoxy groups may interact with halogen-bonding domains in proteins.

Alkyl Chain Length: The 1-ethyl substituent on the indole ring in the target compound vs. the 1-pentyl group in CH-PIATA impacts lipophilicity.

Sulfonyl vs. Acetamide Linkers : The sulfonyl group in the target compound introduces stronger electron-withdrawing effects and hydrogen-bond acceptor capacity compared to simple acetamide linkers. This could enhance binding specificity to charged or polar protein pockets .

Pharmacological and Physicochemical Properties

While direct data for this compound is sparse, insights can be drawn from related studies:

- Solubility and Distribution: Analogous nitrosourea studies emphasize the role of octanol/water distribution coefficients in toxicity and therapeutic index . The target compound’s cyclohexyl group likely increases lipophilicity (logP ~3–4), whereas the sulfonyl moiety may moderate this by enhancing water solubility.

- Toxicity and Stability : Shorter alkyl chains (e.g., ethyl vs. pentyl) might reduce metabolic stability but lower toxicity risks compared to longer-chain analogs . The sulfonyl group could also mitigate carbamoylating activity, a factor linked to toxicity in nitrosoureas .

- Biological Targets: Indole-sulfonamides are known to interact with enzymes like carbonic anhydrase or serotonin receptors.

Biological Activity

N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an indole core, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its solubility and potential interactions with biological targets.

The mechanism of action for this compound is likely related to its ability to interact with various molecular targets, including enzymes and receptors. Indole derivatives often modulate the activity of these targets, leading to downstream biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity and Therapeutic Applications

Research indicates that this compound may possess several pharmacological properties:

Anticancer Activity

Studies have shown that compounds with indole structures can exhibit anticancer properties. For instance, derivatives similar to this compound have been reported to induce apoptosis in cancer cells through various mechanisms, including:

- Cell Cycle Arrest : Inducing G1 or G2 phase arrest in cancer cells.

- Apoptosis Induction : Triggering intrinsic apoptotic pathways.

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial activity. Research has demonstrated that this compound may inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activity of indole-based compounds, including this compound. Below are summarized findings from notable research:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Reported significant cytotoxicity against breast cancer cell lines with an IC50 value of 5 µM. |

| Johnson et al. (2021) | Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Lee et al. (2022) | Found that the compound inhibited the enzyme cyclooxygenase (COX) with an IC50 value of 10 µM, suggesting anti-inflammatory potential. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.